molecular formula C26H40N7O17P3S · CF3COOH B1159528 4-pentynoyl-Coenzyme A (trifluoroacetate salt)

4-pentynoyl-Coenzyme A (trifluoroacetate salt)

Cat. No.: B1159528
M. Wt: 961.6
InChI Key: SIDLSNSJGSPOJG-WADKRTIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protein acetylation is a reversible, post-translational modification regulated by lysine acetyltransferases and deacetylases and plays a key role in regulating gene expression. 4-pentynoyl-Coenzyme A (trifluoroacetate salt) (4-pentynoyl-CoA (trifluoroacetate salt)) is an alkyne-derivatized acetyl-CoA reporter that enables rapid detection of acetylated proteins both in vivo and in vitro. As an acyl-CoA donor, the 4-pentynoyl analog is metabolically transferred onto lysine residues of proteins by lysine acetyltransferases. An azide-alkyne bioconjugation reaction, known as click chemistry, can then be used to readily tag acetylated proteins with fluorescent or biotinylated labels for subsequent analysis.

Properties

Molecular Formula

C26H40N7O17P3S · CF3COOH

Molecular Weight

961.6

InChI

InChI=1S/C26H40N7O17P3S.C2HF3O2/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33;3-2(4,5)1(6)7/h1,13-15,19-21,25,36-37H,5-12H2,2-3H3,(H,

InChI Key

SIDLSNSJGSPOJG-WADKRTIVSA-N

SMILES

OC(C(F)(F)F)=O.NC1=NC=NC2=C1N=CN2[C@@]3([H])[C@@](O)([H])[C@@](OP(O)(O)=O)([H])[C@](COP(OP(OCC(C)(C)[C@@H](O)C(NCCC(NCCSC(CCC#C)=O)=O)=O)(O)=O)(O)=O)([H])O3

Synonyms

4-pentynoyl-CoA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-pentynoyl-Coenzyme A (trifluoroacetate salt)
Reactant of Route 2
4-pentynoyl-Coenzyme A (trifluoroacetate salt)
Reactant of Route 3
4-pentynoyl-Coenzyme A (trifluoroacetate salt)
Reactant of Route 4
4-pentynoyl-Coenzyme A (trifluoroacetate salt)
Reactant of Route 5
Reactant of Route 5
4-pentynoyl-Coenzyme A (trifluoroacetate salt)
Reactant of Route 6
4-pentynoyl-Coenzyme A (trifluoroacetate salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.